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Technical Support Center: Tricine-SDS-PAGE
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to address common issues encountered when performing Tricine-SDS-

PAGE, with a specific focus on the impact of sample buffer composition.

Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a Tricine gel system over a standard Tris-Glycine

gel system?

A1: The primary advantage of the Tricine gel system is its superior ability to resolve low

molecular weight proteins and peptides, typically in the range of 1 to 30 kDa.[1][2][3][4]

Standard Tris-Glycine gels can result in fuzzy or unresolved bands for proteins smaller than 20

kDa due to the interference of co-migrating SDS micelles.[4] The Tricine system modifies the

buffer composition to separate these small proteins from the SDS front, resulting in sharper,

well-defined bands.

Q2: Why is Coomassie Blue G-250 recommended as a tracking dye in Tricine sample buffers

over Bromophenol Blue?

A2: Coomassie Brilliant Blue G-250 is recommended because it migrates ahead of small

peptides (1-2 kDa), making it a more effective tracking dye for the low molecular weight
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separations that Tricine gels are designed for. Bromophenol blue can obscure the resolution of

these very small peptides as it moves at a similar or slower rate.

Q3: Can I use a Tris-Glycine running buffer with my Tricine gel?

A3: It is not recommended. Using a Tris-Glycine running buffer with a Tricine gel will lead to

longer run times and poor resolution, especially for smaller proteins. This is because the

stacking dynamics are altered; glycine is a slower trailing ion than tricine, which affects the

separation efficiency.

Q4: What is the shelf life of a Tricine sample buffer?

A4: The stability of your sample buffer depends on storage conditions. Generally, it is

recommended to prepare the sample buffer without the reducing agent for longer storage. A

common guideline for sample buffer stability is approximately 30 days at 4°C, 6 months at

-20°C, and up to a year at -80°C. Reducing agents like DTT and β-mercaptoethanol should be

added fresh from a stock solution before use, as they are less stable over time.

Troubleshooting Guide
Problem 1: Sample floats out of the well after loading.

Possible Cause: The density of your sample is lower than the density of the running buffer.

Solution: The most common reason for this is an insufficient concentration of glycerol in your

sample buffer. Glycerol increases the density of the sample, ensuring it sinks to the bottom of

the well.

Recommendation: Ensure your final glycerol concentration is adequate. Standard 2X

Tricine sample buffers contain between 20% and 40% glycerol. If you are diluting a

concentrated sample, ensure the final glycerol concentration is still high enough to provide

density. You can add a small amount of a higher concentration glycerol stock to your

sample.

Problem 2: Protein bands are smeared or appear diffuse.
Possible Cause 1: Sample Overloading.
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Solution: Too much protein in the lane can lead to poor band resolution and smearing.

Recommendation: Aim for a protein load of 0.5-2 µg per expected band for Coomassie

staining. Perform a protein concentration assay before loading and consider running a

dilution series to find the optimal loading amount.

Possible Cause 2: Re-oxidation of the sample.

Solution: Samples with many disulfide bonds can be prone to re-oxidation during the run in

a Tricine system.

Recommendation: While adding more reducing agent to the sample buffer is often not

effective, you can try alkylating the sample after reduction. This involves reducing the

sample with DTT, followed by treatment with an alkylating agent like iodoacetamide to

permanently block the sulfhydryl groups and prevent re-formation of disulfide bonds.

Possible Cause 3: High salt or nucleic acid concentration in the sample.

Solution: High salt concentrations can interfere with the stacking gel and cause band

distortion. Viscous, stringy samples, often due to high concentrations of nucleic acids, will

not load or run properly.

Recommendation: If you suspect high salt, you can precipitate the protein with acetone

and resuspend it in a salt-free sample buffer. For nucleic acid contamination, treat the

sample with DNase and RNase prior to adding the sample buffer.

Possible Cause 4: Degraded SDS.

Solution: Old or decomposed SDS can lead to smearing and an uneven dye front.

Recommendation: Prepare fresh running and sample buffers with a new batch of high-

purity SDS. If running gels in a cold room, be aware that SDS can precipitate at low

temperatures.

Problem 3: No bands are visible after staining, or bands
are very faint.
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Possible Cause 1: Loss of small peptides during staining and destaining.

Solution: Low molecular weight proteins are more prone to being washed out of the gel

during staining and destaining procedures.

Recommendation: Use a rapid staining and destaining protocol. It is also crucial to fix

the proteins in the gel effectively before staining to prevent their loss.

Possible Cause 2: Incorrect pH of buffers.

Solution: The pH of the gel, running, and sample buffers is critical for the proper stacking

and separation of proteins. Incorrect pH can lead to poor migration and loss of resolution.

Recommendation: Carefully check the pH of all buffers before use. The Tris buffer in the

gel is typically at a pH of 8.45, while the cathode buffer is around pH 8.25.

Experimental Protocols & Data
Tricine Sample Buffer Formulations
The composition of 2X Tricine sample buffer can vary slightly between protocols. Below is a

table summarizing common formulations.
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Component Formulation 1 Formulation 2 Formulation 3 Purpose

Tris-HCl 200 mM, pH 6.8 900 mM, pH 8.45 200 mM, pH 6.8
Buffering agent

to maintain pH

SDS 2% 8% 2%

Denatures

proteins and

provides

negative charge

Glycerol 40% 20% 40%

Increases

sample density

for well loading

Tracking Dye

0.04%

Coomassie Blue

G-250

0.01%

Coomassie Blue

0.04%

Coomassie Blue

G-250

Visual marker for

electrophoresis

progression

Reducing Agent
Added before

use
Not specified

Added before

use

Reduces

disulfide bonds

(e.g., DTT, BME)

Note: The final concentration of the reducing agent is typically 50-100 mM for DTT or 2-5% for

β-mercaptoethanol.

Protocol: Sample Preparation for Tricine-SDS-PAGE
Quantify Protein: Determine the concentration of your protein sample using a standard

protein assay.

Prepare Sample Mixture:

For liquid samples, mix your sample with an equal volume of 2X Tricine sample buffer. For

example, mix 10 µL of your sample with 10 µL of 2X buffer.

For solid or lyophilized samples, dissolve them directly in 1X Tricine sample buffer.

Add Reducing Agent: Add a reducing agent to the sample mixture. For DTT, add to a final

concentration of 50-100 mM. For β-mercaptoethanol, add to a final concentration of 2-5%.
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Denature Sample: Heat the sample mixture at 70-95°C for 5-10 minutes to facilitate

denaturation.

Centrifuge: Briefly centrifuge the samples to pellet any insoluble material.

Load Gel: Carefully load the supernatant into the wells of the Tricine gel.

Visual Guides

Sample Preparation Electrophoresis
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Click to download full resolution via product page

Caption: Workflow for preparing and running protein samples on a Tricine-SDS-PAGE gel.
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Caption: A logical flowchart for troubleshooting common Tricine gel electrophoresis issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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